Sodium cetostearyl sulfate

描述

Sodium cetostearyl sulfate: is a compound that is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It is commonly used in the cosmetics and personal care industry due to its properties as a surfactant and emulsifier. This compound is derived from coconut oil and glycerine and plays a crucial role in thickening products and cleansing skin and hair .

准备方法

Synthetic Routes and Reaction Conditions: Sodium cetostearyl sulfate is synthesized by sulfating cetyl and stearyl alcohols with chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The resulting acid esters are then neutralized with sodium hydroxide to form the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous reactors, such as falling film reactors, where cetyl and stearyl alcohols react with sulfur trioxide. The acid esters formed are subsequently neutralized with sodium hydroxide to yield this compound .

化学反应分析

Types of Reactions: Sodium cetostearyl sulfate primarily undergoes reactions typical of alkyl sulfates. These include:

Substitution Reactions: Involving the replacement of the sulfate group with other functional groups.

Hydrolysis: Breaking down into its constituent alcohols and sulfuric acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Often carried out using nucleophiles under mild conditions.

Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.

Major Products Formed:

Substitution Reactions: Various alkyl derivatives depending on the nucleophile used.

Hydrolysis: Cetyl alcohol, stearyl alcohol, and sulfuric acid.

科学研究应用

Chemical Composition and Properties

Sodium cetostearyl sulfate is a sodium salt derived from a mixture of cetyl and stearyl sulfates. It appears as a white to faintly yellow powder and is soluble in water. The typical concentration range for its use in formulations is between 0.1% and 25% depending on the product type .

Functions in Cosmetic Formulations

This compound serves several key functions in cosmetic products:

- Surfactant : Reduces surface tension between liquids, facilitating the mixing of oil and water .

- Emulsifying Agent : Helps to stabilize oil-in-water emulsions, preventing separation of ingredients .

- Cleansing Agent : Effectively removes dirt, oil, and impurities from skin and hair, making it suitable for use in shampoos and body washes .

- Foaming Agent : Produces foam in rinse-off products, enhancing the user experience during application .

- Wetting Agent : Improves the spreadability of formulations over surfaces .

Applications in Personal Care Products

The versatility of this compound allows it to be incorporated into a wide range of personal care products. Below is a detailed table summarizing its applications:

| Product Type | Functionality | Typical Concentration |

|---|---|---|

| Shampoos | Cleansing, foaming | 5% - 15% |

| Conditioners | Emulsifying, wetting | 1% - 10% |

| Body Washes | Surfactant, cleansing | 5% - 20% |

| Creams & Lotions | Emulsifier, stabilizer | 0.5% - 5% |

| Facial Cleansers | Cleansing agent | 1% - 10% |

| Baby Care Products | Gentle cleansing and emulsifying | 0.1% - 2% |

Case Study 1: Efficacy in Hair Care Products

A study published by the Cosmetic Ingredient Review (CIR) assessed the safety and efficacy of this compound in hair care formulations. The findings indicated that SCS effectively cleansed hair while maintaining scalp health when used at recommended concentrations .

Case Study 2: Skin Tolerance Testing

Research conducted on the skin tolerance of this compound demonstrated that when combined with milder surfactants, it provided excellent cleansing properties with minimal irritation potential. This study supports its use in sensitive skin formulations .

Safety Assessments

Numerous safety assessments have been conducted on this compound. Regulatory bodies such as the European Medicines Agency have concluded that at typical concentrations used in cosmetics, SCS does not pose significant risks for irritation or toxicity . However, it is crucial for manufacturers to conduct thorough testing to ensure product safety.

作用机制

Sodium cetostearyl sulfate acts primarily as a surfactant. It reduces the surface tension between different substances, allowing them to mix more easily. This property is particularly useful in emulsifying oil and water-based ingredients in cosmetic formulations. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis in biological applications .

相似化合物的比较

- Sodium lauryl sulfate

- Sodium myristyl sulfate

- Sodium oleyl sulfate

- Ammonium coco-sulfate

- Ammonium myristyl sulfate

Comparison: Sodium cetostearyl sulfate is unique due to its combination of cetyl and stearyl sulfates, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in a wide range of formulations. Compared to sodium lauryl sulfate, this compound is less irritating to the skin and eyes, making it a preferred choice in personal care products .

生物活性

Sodium cetostearyl sulfate (SCS) is a surfactant and emulsifying agent commonly used in cosmetic formulations. Its biological activity encompasses a range of pharmacological effects, including antimicrobial properties, skin irritation potential, and its role in drug delivery systems. This article reviews the biological activity of SCS based on diverse sources, highlighting its mechanisms of action, safety profile, and applications.

This compound is the sodium salt of a mixture of cetyl and stearyl sulfate. Its chemical formula is , and it is typically presented as a white powder or granules that are soluble in water and dispersible in oils .

1. Antimicrobial Properties

SCS exhibits significant antimicrobial activity against various pathogens, making it useful in formulations aimed at preventing infections. Research indicates that SCS can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The mechanism involves disrupting microbial cell membranes, leading to cell lysis.

2. Skin Irritation and Sensitization

While SCS has beneficial properties, it can also cause skin irritation and allergic reactions. The Material Safety Data Sheet (MSDS) for SCS indicates that it can cause serious eye damage and skin irritation upon contact . Animal studies have shown that prolonged exposure may lead to sensitization, although acute toxicity is low .

3. Role in Drug Delivery Systems

SCS has been investigated for its role in enhancing drug delivery through its surfactant properties. It can improve the solubility and bioavailability of hydrophobic drugs by forming micelles, which encapsulate the drug molecules . This property is particularly valuable in topical formulations where enhanced penetration is desired.

Safety Profile

The safety assessment of this compound has been documented extensively. A comprehensive study concluded that SCS is generally safe for use in cosmetics at concentrations typically below 15% . However, caution is advised regarding its potential to cause irritation and allergic reactions.

| Property | Value |

|---|---|

| Chemical Formula | C34H70NaO8S2 |

| CAS Number | 68955-20-4 |

| Solubility | Water-soluble |

| Irritation Potential | Causes skin irritation |

| Eye Damage Potential | Causes serious eye damage |

Case Studies

Case Study 1: Efficacy Against Skin Infections

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of SCS in treating skin infections caused by Staphylococcus aureus. The results indicated a significant reduction in bacterial counts when SCS was applied topically compared to controls, highlighting its potential as an antiseptic agent .

Case Study 2: Safety Assessment in Cosmetic Use

In a safety assessment conducted by the Cosmetic Ingredient Review (CIR), SCS was evaluated for its irritancy potential in human subjects. The study found that while some participants experienced mild irritation, severe reactions were rare, supporting its safe use in cosmetic formulations at recommended concentrations .

属性

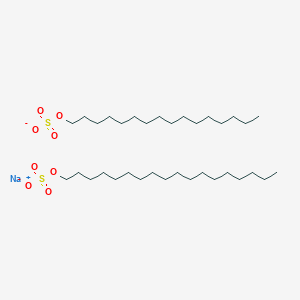

IUPAC Name |

sodium;hexadecyl sulfate;octadecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLBALUNQCMWJSU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H70NaO8S2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90207925 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

694.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59186-41-3 | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cetostearyl sulfate [NF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。